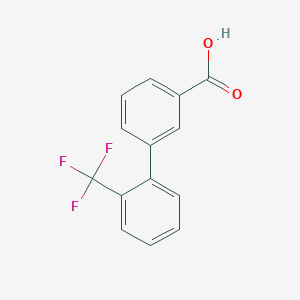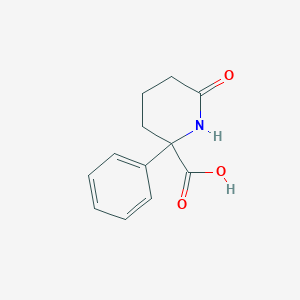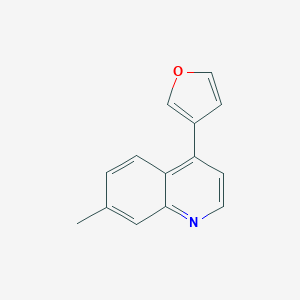
N4-(3-ブロモフェニル)キナゾリン-4,6-ジアミン
説明
Synthesis Analysis
The synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives typically involves acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides. This process allows for the introduction of various substituents at the C-6 position, enhancing the compound's biological properties. The introduction of basic functional groups onto the Michael acceptor increases reactivity due to intramolecular catalysis and/or an inductive effect, improving the compound's water solubility and biological activity (Tsou et al., 2001).
Molecular Structure Analysis
The molecular structure of N4-(3-Bromophenyl)quinazoline-4,6-diamine and its derivatives is characterized by a quinazoline ring substituted with a 3-bromophenyl group. This structure allows for interaction with the ATP binding site of tyrosine kinases, inhibiting their activity. Molecular modeling and experimental evidence have shown that these compounds can interact covalently with the target enzymes, leading to enhanced antitumor activity (Tsou et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives involves their function as Michael acceptors. The presence of a bromophenyl group and a quinazoline moiety allows for various chemical modifications, including acylation, alkylation, and the introduction of various functional groups. These reactions significantly impact the compound's biological activity and solubility (Tsou et al., 2001).
Physical Properties Analysis
The physical properties of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents introduced during synthesis. Compounds with water-solubilizing substituents have shown improved biological properties due to enhanced solubility and bioavailability (Tsou et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives, are crucial for their function as irreversible inhibitors of EGFR and HER2. The attachment of a basic functional group to the Michael acceptor enhances the reactivity, enabling the compound to covalently interact with the target enzyme's active site (Tsou et al., 2001).
科学的研究の応用
EGFR-TK阻害によるがん治療
N4-(3-ブロモフェニル)キナゾリン-4,6-ジアミン: 誘導体は、がん治療において重要な標的である上皮成長因子受容体型チロシンキナーゼ(EGFR-TK)に対する阻害活性を有することが合成され、試験されています。 . これらの化合物、特にジチオカルバメート基と尿素基を有する化合物は、強力な阻害効果を示し、抗がん剤としての更なる開発が検討されています。
抗腫瘍活性
合成されたキナゾリン誘導体は、有意な抗腫瘍活性を示します。 これらの化合物は、MCF-7(乳がん)、H-69(小細胞肺がん)、SKOV-3(卵巣がん)、LS-174T(結腸がん)など、さまざまな癌細胞株に対して試験され、有望な細胞毒性効果を示しています。 . これは、標的化がん化学療法における潜在的な使用を示唆しています。
マルチキナーゼ阻害
N4-(3-ブロモフェニル)キナゾリン-4,6-ジアミンの誘導体の中には、マルチキナーゼ阻害特性を持つことが判明しています。 これらの誘導体は、EGFR-TKだけでなく、VEGFR-2、HER2、c-MET、c-MERなどの他のキナーゼも阻害し、これらのキナーゼは、がんの血管新生と転移に関与しています。 . この幅広いキナーゼ阻害は、マルチターゲットがん治療の開発につながる可能性があります。
分子モデリングと創薬
化合物の構造は、EGFR-TKのATP結合部位に適合する新しい分子を設計するための分子モデリング研究に使用されています。 これは、結合パターンを理解し、より効果的なEGFR-TK阻害剤を設計するのに役立ちます。 . これらの研究から得られた知見は、新しい抗がん剤の合理的設計に役立ちます。
細胞周期分析
N4-(3-ブロモフェニル)キナゾリン-4,6-ジアミン誘導体を用いた研究には、作用機序を理解するための細胞周期分析が含まれています。 研究では、これらの化合物が癌細胞の細胞周期進行およびBax、Bcl-2、カスパーゼ-9、PARP-1などの関連因子に及ぼす影響を測定しました。 . この研究は、これらの化合物が癌細胞でどのように細胞死を誘導するかを決定するために不可欠です。
化学合成と修飾
化合物は、さまざまなアニリノキナゾリン誘導体の合成のための出発物質として役立ちます。 異なる官能基を付加することにより、研究者は、その生物学的活性と薬物動態特性を向上させるために、その化学構造を修飾することができます。 . この汎用性は、創薬化学において貴重な足場となっています。
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .
特性
IUPAC Name |
4-N-(3-bromophenyl)quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQHULBHKPGOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416141 | |
| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169205-78-1 | |
| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-(3-Bromophenyl)quinazoline-4,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)







![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

